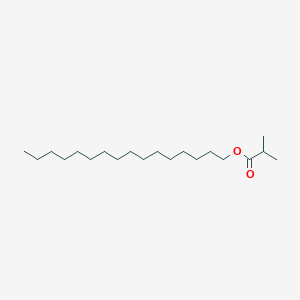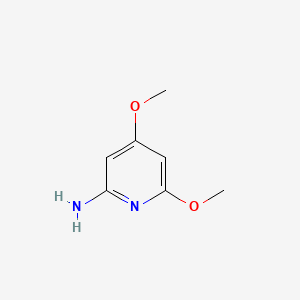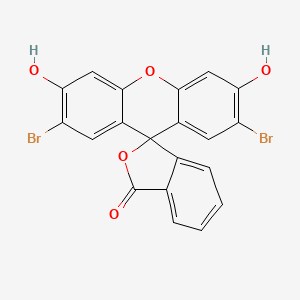
Diphenyl 4-tertbutylphenylsulfonium nonafluorobutanesulfonate
Vue d'ensemble
Description
Diphenyl 4-tertbutylphenylsulfonium nonafluorobutanesulfonate is a chemical compound with the molecular formula C26H23F9O3S2 and a molecular weight of 618.57 g/mol . This compound is known for its unique properties, including good solubility and thermal stability. It typically appears as white to yellow crystalline solids .
Méthodes De Préparation
Diphenyl 4-tertbutylphenylsulfonium nonafluorobutanesulfonate is synthesized through chemical synthesis methods. One common method involves the reaction of diphenyl sulfide with 4-tert-butylphenylsulfonium chloride in the presence of a nonafluorobutanesulfonate salt . The reaction conditions typically include the use of solvents such as dichloromethane and the application of heat to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Diphenyl 4-tertbutylphenylsulfonium nonafluorobutanesulfonate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include sulfoxides, sulfones, thiols, and substituted derivatives.
Applications De Recherche Scientifique
Diphenyl 4-tertbutylphenylsulfonium nonafluorobutanesulfonate has diverse scientific research applications, including:
Electrochemistry: The compound’s excellent ionic conductivity makes it a promising candidate for applications in batteries and supercapacitors as electrolytes.
Material Science: Its unique properties are explored for developing novel materials, including ionic liquids for gas separation and lubricants for machinery.
Mécanisme D'action
The mechanism of action of diphenyl 4-tertbutylphenylsulfonium nonafluorobutanesulfonate involves its ability to act as a sulfonium ion, which can participate in various chemical reactions. The sulfonium ion can undergo nucleophilic attack, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Diphenyl 4-tertbutylphenylsulfonium nonafluorobutanesulfonate can be compared with other similar compounds, such as:
Diphenyl 4-tertbutylphenylsulfonium trifluoromethanesulfonate: This compound has a similar structure but with a trifluoromethanesulfonate group instead of a nonafluorobutanesulfonate group.
Diphenyl 4-tertbutylphenylsulfonium hexafluorophosphate: This compound contains a hexafluorophosphate group, which affects its solubility and reactivity compared to the nonafluorobutanesulfonate derivative.
Propriétés
IUPAC Name |
(4-tert-butylphenyl)-diphenylsulfanium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23S.C4HF9O3S/c1-22(2,3)18-14-16-21(17-15-18)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h4-17H,1-3H3;(H,14,15,16)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZZZWUTJCPYHC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F9O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


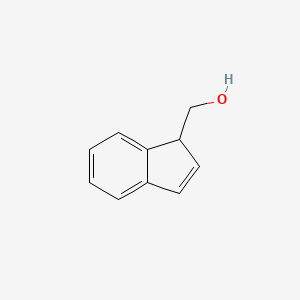
![{8-METHYL-1,4-DIOXASPIRO[4.5]DECAN-8-YL}METHANOL](/img/structure/B3188860.png)
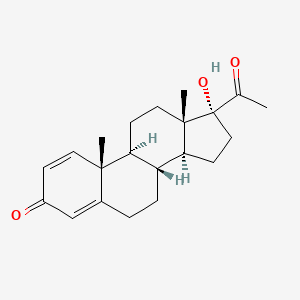
![Phenol, 4-[(4-ethoxyphenyl)azo]-](/img/structure/B3188873.png)

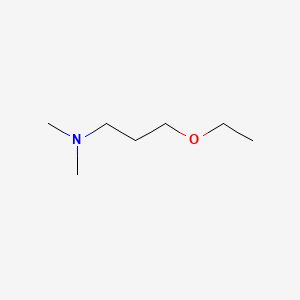
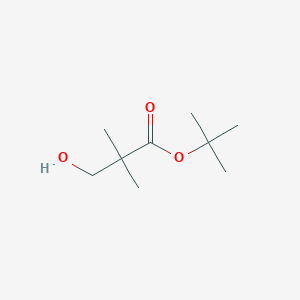

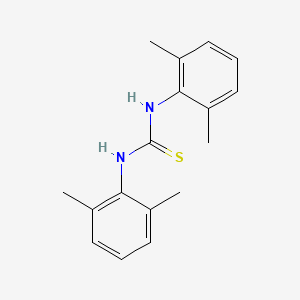
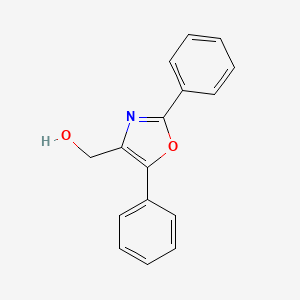
![Benzenethiol, 4-[[5-amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl]-](/img/structure/B3188906.png)
